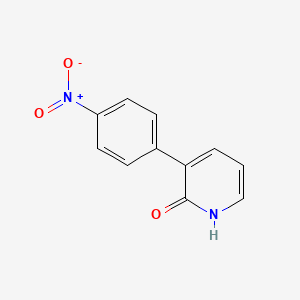

3-(4-Nitrophenyl)pyridin-2(1H)-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-nitrophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-10(2-1-7-12-11)8-3-5-9(6-4-8)13(15)16/h1-7H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORAHBMLSYDCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00709445 | |

| Record name | 3-(4-Nitrophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660440-56-2 | |

| Record name | 3-(4-Nitrophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Nitrophenyl Pyridin 2 1h One and Its Analogues

Historical Perspectives and Foundational Synthetic Routes to Pyridinone Core Structures

The construction of the pyridin-2(1H)-one skeleton has been a long-standing focus of synthetic organic chemistry. Over the years, several classical methods have been established that remain relevant for their simplicity and effectiveness. These foundational routes often involve condensation and cyclization reactions that build the heterocyclic ring from acyclic precursors.

Knoevenagel Condensation and Cyclization Strategies for Pyridinones

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and has been instrumental in the synthesis of pyridinone derivatives. wikipedia.orgsci-hub.se This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.org The resulting product can then undergo cyclization to form the pyridinone ring.

A classic example involves the reaction of an aldehyde with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like piperidine. wikipedia.orgbas.bg The initial Knoevenagel adduct can then be cyclized to form a highly functionalized pyridinone. The versatility of this method allows for the introduction of various substituents on the pyridinone ring by choosing appropriately substituted starting materials. For instance, multicomponent reactions initiated by a Knoevenagel condensation have been developed to produce a diverse range of substituted pyridines. researchgate.net

Table 1: Examples of Knoevenagel Condensation in Pyridinone Synthesis

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product | Reference |

| Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethyl 2-cyano-3-phenylacrylate | sci-hub.se |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | wikipedia.org |

| Pyridinecarbaldehydes | Malononitrile | None (H2O:EtOH) | (E)-2-(pyridin-yl)ethene-1,1-dicarbonitrile | bas.bg |

Ring Closure and Annulation Reactions in Pyridin-2(1H)-one Synthesis

Ring closure and annulation reactions represent another fundamental approach to constructing the pyridin-2(1H)-one scaffold. rsc.orgscripps.edu These methods involve the formation of a new ring onto a pre-existing molecular fragment. Annulation is defined as a transformation that fuses a new ring to a molecule through the formation of two new bonds. scripps.edu

One common strategy involves the cyclization of 1,5-dicarbonyl compounds or their equivalents with an appropriate nitrogen source, such as ammonia (B1221849) or a primary amine. For instance, the reaction of δ-ketoesters with ammonia can lead to the formation of dihydropyridinones, which can then be oxidized to the corresponding pyridin-2(1H)-ones.

Another powerful method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. researchgate.net In some cases, substituted 2-pyrones can act as dienes, reacting with various dienophiles to produce bicyclic adducts that can be further transformed into pyridinones. Additionally, ring-closing metathesis (RCM) has emerged as a modern tool for the synthesis of pyridines and pyridazines, where a key step after the RCM is the elimination of a sulfinate to yield the aromatic system. rsc.org

Advanced Synthetic Approaches to 3-(4-Nitrophenyl)pyridin-2(1H)-one

While classical methods are effective for building the pyridinone core, the specific and efficient introduction of the 4-nitrophenyl group at the 3-position often requires more advanced synthetic techniques. These modern methods offer greater control over regioselectivity and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and are highly applicable to the arylation of pyridinones. The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for forming carbon-carbon bonds. youtube.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comlibretexts.org

To synthesize this compound, a common strategy involves the Suzuki-Miyaura coupling of a 3-halopyridin-2(1H)-one precursor with 4-nitrophenylboronic acid. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.govnih.gov For instance, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often employed, along with bases such as sodium carbonate or potassium phosphate. nih.gov This method has been successfully used to prepare a variety of 3-aryl-2-pyridinones with high efficiency and selectivity. acs.org

Table 2: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyridones

| Pyridone Precursor | Boronic Acid | Catalyst/Ligand | Base | Product | Reference |

| 3-Iodo-2-pyridone | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenyl-2-pyridone | acs.org |

| 6-Bromo-8-iodo-dihydro-thiazolo-2-pyridone | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Aryl-8-iodo-dihydro-thiazolo-2-pyridone | acs.org |

| SEM-protected 4-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | SEM-protected 4-phenylpyrrole | nih.gov |

Multicomponent Reactions (MCRs) for Diversified Pyridinone Libraries

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govrsc.org MCRs are particularly valuable for generating libraries of structurally diverse compounds, including pyridinones, for applications in drug discovery and materials science. rsc.orgbohrium.com

The Hantzsch pyridine (B92270) synthesis is a well-known MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org This reaction initially produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgfiveable.me Variations of the Hantzsch reaction and other MCRs have been developed to synthesize a wide array of substituted pyridin-2(1H)-ones in a one-pot fashion. These reactions are often characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials. nih.gov

Nucleophilic Substitution Strategies on Substituted Pyridinone Precursors

Nucleophilic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on a substrate. youtube.comorganicmystery.com This strategy can be effectively employed for the synthesis of this compound, particularly when starting with a pyridinone ring that is already substituted with a suitable leaving group at the 3-position, such as a halogen. quora.comlibretexts.org

In this approach, a 3-halopyridin-2(1H)-one can be treated with a nucleophile derived from 4-nitroaniline (B120555) or a related species. However, the direct nucleophilic aromatic substitution on an unactivated pyridinone ring can be challenging. More commonly, the pyridinone ring is activated towards nucleophilic attack, or a metal-catalyzed process is used to facilitate the substitution. For instance, a 3-chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone has been used as a precursor in the synthesis of related complex molecules. google.com In some cases, the reaction might involve the initial formation of a more complex intermediate, which then undergoes further transformations to yield the desired product. For example, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a key intermediate in the synthesis of some pharmaceutical compounds and is itself synthesized via a multi-step process that can involve nucleophilic substitution. researchgate.netwjpsonline.comchemicalbook.com

Advanced Spectroscopic and Structural Elucidation of 3 4 Nitrophenyl Pyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like 3-(4-Nitrophenyl)pyridin-2(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational information for the structure of this compound.

In the ¹H NMR spectrum , one would expect to observe distinct signals for each unique proton in the molecule. The protons on the pyridinone ring and the nitrophenyl ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The position of these signals (chemical shift) would be influenced by the electron-withdrawing nature of the nitro group and the pyridinone system. The coupling patterns (splitting of signals) between adjacent protons would reveal their connectivity. A broad singlet corresponding to the N-H proton of the pyridinone tautomer would also be anticipated.

The ¹³C NMR spectrum would show a signal for each unique carbon atom. The carbonyl carbon of the pyridinone ring would be expected to appear significantly downfield (typically δ 160-180 ppm). Carbons attached to the nitrogen and those in the aromatic rings would also have characteristic chemical shifts. The presence of the nitro group would cause a downfield shift for the carbon it is attached to on the phenyl ring.

A hypothetical data table for the expected NMR signals is presented below.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (ppm) | Multiplicity |

| --- | --- |

| >Data not available | >Data not available |

| >Data not available | >Data not available |

| >Data not available | >Data not available |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) in Pyridinone Structural Confirmation

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other within the pyridinone and nitrophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the nitrophenyl ring to the pyridinone ring at the C3 position by observing a correlation between the protons on one ring and the carbons of the other.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₁H₈N₂O₃).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺. By inducing fragmentation of this ion (MS/MS), characteristic neutral losses could be observed. For this compound, one might expect the loss of the nitro group (NO₂) or other fragments related to the pyridinone and phenyl rings, providing further confirmation of the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by observing the absorption of infrared radiation at characteristic frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands:

| Hypothetical IR Data | |

| Vibrational Frequency (cm⁻¹) | Functional Group Assignment |

| --- | --- |

| >Data not available | >N-H stretch (pyridinone) |

| >Data not available | >C=O stretch (pyridinone) |

| >Data not available | >N-O stretch (nitro group, asymmetric) |

| >Data not available | >N-O stretch (nitro group, symmetric) |

| >Data not available | >C=C and C=N stretches (aromatic rings) |

The presence of a strong absorption for the carbonyl group and characteristic absorptions for the nitro group would be key identifiers in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

The electronic absorption characteristics of this compound, governed by the chromophores present in its structure, can be understood through Ultraviolet-Visible (UV-Vis) spectroscopy. The molecule contains a pyridin-2(1H)-one ring and a 4-nitrophenyl group, both of which contribute to its electronic spectrum. The expected electronic transitions are primarily of the n-π* and π-π* type.

The pyridin-2(1H)-one moiety itself exhibits characteristic UV absorption. For instance, studies on similar pyridone heterocycles have shown absorption bands in the region of 250 to 390 nm, which are attributed to π → π* and n → π* transitions within the pyridone ring. researchgate.net The presence of the carbonyl group and the conjugated system within the ring are key to these absorptions.

The 4-nitrophenyl group is a well-known chromophore. The nitro group, being an electron-withdrawing group, significantly influences the electronic transitions of the phenyl ring. In related compounds, such as (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, two main absorption bands are observed. A band at a higher wavelength (around 389 nm in this specific chalcone) is attributed to the n-π* transition, while a band at a lower wavelength (around 297 nm) corresponds to the π-π* transition. The presence of the nitro group often leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent molecule. For comparison, 4-nitrophenol (B140041) in an alkaline medium, which exists as the 4-nitrophenolate (B89219) ion, shows a distinct maximum wavelength at around 400 nm, while in an acidic medium it appears around 320 nm. researchgate.net

Therefore, the UV-Vis spectrum of this compound is anticipated to show complex absorption bands resulting from the overlap of transitions originating from both the pyridin-2(1H)-one and the 4-nitrophenyl moieties. The exact λmax values would be influenced by the solvent polarity, as solvatochromic effects are common in such compounds.

| Compound/Fragment | Typical λmax (nm) | Transition Type | Reference |

| Pyridone Heterocycles | 250-390 | π → π* and n → π | researchgate.net |

| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | ~389 | n-π | |

| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | ~297 | π-π* | |

| 4-Nitrophenolate | ~400 | - | researchgate.net |

| 4-Nitrophenol (acidic) | ~320 | - | researchgate.net |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid. This section explores the solid-state structure of this compound and its derivatives through single crystal and powder X-ray diffraction, as well as an analysis of the forces governing its crystal packing.

Single Crystal X-ray Diffraction of this compound and its Derivatives

As of the latest available literature, a single crystal X-ray structure of the parent compound, this compound, has not been reported. However, the crystal structures of several closely related derivatives have been elucidated, providing valuable insights into the likely structural features of the target molecule.

For instance, the crystal structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine reveals important interactions involving the nitro group. nih.gov Similarly, the analysis of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, a chalcone (B49325) with a similar pyridinyl moiety, shows that it crystallizes in the non-centrosymmetric Pna21 space group. researchgate.net The study of a 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative bearing a 4-nitrophenyl group also provides details on its molecular conformation and the orientation of the nitrophenyl substituent. nih.gov These studies on related structures suggest that the this compound molecule is likely to be non-planar, with a significant dihedral angle between the pyridinone and the nitrophenyl rings.

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray diffraction (PXRD) is a key technique for the characterization of crystalline materials. While a specific PXRD pattern for this compound is not publicly available, data for its derivatives highlight the utility of this method in identifying and characterizing different crystalline forms.

For example, the PXRD data for 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone has been reported. This compound, an intermediate in the synthesis of Apixaban, was found to crystallize in the monoclinic space group P21. researchgate.net Another related compound, 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone, crystallizes in the triclinic space group P-1. nih.gov The diffraction data for these compounds allows for the determination of their unit cell parameters and confirmation of their phase purity.

The table below summarizes the crystallographic data obtained from PXRD for some derivatives of this compound.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone | C15H17N3O4 | Monoclinic | P21 | a = 7.112(1) Å, b = 33.360(2) Å, c = 6.265(1) Å, β = 94.037(1)° | researchgate.net |

| 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | C11H10Cl2N2O3 | Triclinic | P-1 | a = 11.088(4) Å, b = 11.594(5) Å, c = 12.689(3) Å, α = 118.456(1)°, β = 100.320(3)°, γ = 107.763(3)° | nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of organic molecules is stabilized by a network of intermolecular interactions. In the case of this compound, several types of interactions are expected to play a crucial role in its crystal packing.

Hydrogen Bonding: The pyridin-2(1H)-one moiety contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of strong N-H···O hydrogen bonds, which often lead to the formation of centrosymmetric dimers or extended chains in the crystal lattice. This is a common motif in pyridin-2-one derivatives. nih.gov

π-π Stacking: The presence of two aromatic rings, the pyridinone and the nitrophenyl ring, suggests the possibility of π-π stacking interactions. These interactions, where the planes of the aromatic rings are parallel and offset, contribute significantly to the stability of the crystal packing. The extent of this stacking is influenced by the dihedral angle between the two rings.

Chemical Reactivity and Transformations of 3 4 Nitrophenyl Pyridin 2 1h One

Reactivity of the Nitrophenyl Moiety

The nitrophenyl group attached at the 3-position of the pyridinone ring is a key site for chemical transformations, particularly reduction and electrophilic substitution reactions.

Reduction of the Nitro Group to Amino Derivatives

The nitro group of 3-(4-Nitrophenyl)pyridin-2(1H)-one can be readily reduced to the corresponding primary amine, 3-(4-Aminophenyl)pyridin-2(1H)-one. This transformation is a cornerstone in the synthesis of various derivatives and is typically achieved with high efficiency using standard reduction protocols. Common methods include catalytic hydrogenation and metal-based reductions. nih.gov

Catalytic hydrogenation is a widely employed method for this conversion. The reaction is typically carried out in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The choice of solvent can vary, with alcohols such as ethanol (B145695) or methanol (B129727) being common. In some cases, aqueous systems have also been effectively used for the reduction of similar nitroaromatic compounds. mdpi.com

Another prevalent method involves the use of metals in an acidic medium. A classic example is the Béchamp reduction, which utilizes iron filings in the presence of an acid like hydrochloric acid (HCl). thieme-connect.com Alternatively, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is also a highly effective reagent for the reduction of aromatic nitro groups. mdpi.com A milder approach involves the use of hydroiodic acid (HI), which can efficiently reduce the nitro group to an amine. thieme-connect.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

|---|---|

| H₂/Pd-C | Catalytic hydrogenation, a clean and efficient method. |

| Fe/HCl | Béchamp reduction, a classic and cost-effective method. |

| SnCl₂/HCl | Stannous chloride reduction, highly effective for aromatic nitro compounds. |

| HI | Hydroiodic acid reduction, a less common but effective alternative. |

Electrophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring in this compound is generally resistant to electrophilic aromatic substitution reactions. This low reactivity is a consequence of the strong electron-withdrawing nature of both the nitro group and the pyridinone ring. The nitro group is a powerful deactivating group, significantly reducing the electron density of the aromatic ring and making it less susceptible to attack by electrophiles. youtube.comnih.gov

Furthermore, the pyridinone ring itself acts as an electron-withdrawing substituent, further deactivating the attached phenyl ring. Electrophilic substitution reactions, such as nitration or halogenation, typically require harsh conditions to proceed on such deactivated systems, and often result in low yields or no reaction at all. youtube.com For these reasons, direct electrophilic aromatic substitution on the nitrophenyl moiety of this compound is not a synthetically viable transformation under standard conditions.

Chemical Transformations of the Pyridinone Core

The pyridinone ring offers several avenues for chemical modification, including nucleophilic attack, reactions at the nitrogen atom, and oxidation to the corresponding pyridine (B92270).

Nucleophilic Additions and Substitutions on the Pyridinone Ring System

Nucleophilic substitution on the pyridinone ring of this compound is most feasible when a suitable leaving group is present at positions 3, 4, 5, or 6. For instance, a halogen atom at the 3-position would render the carbon susceptible to attack by nucleophiles. Common nucleophiles that can be employed in such reactions include amines, alkoxides, and thiolates. cognitoedu.orgoxfordsciencetrove.com

The reaction of a 3-halo-pyridin-2(1H)-one derivative with a nucleophile, such as morpholine, would proceed via a nucleophilic aromatic substitution mechanism to yield the corresponding 3-morpholino-pyridin-2(1H)-one. The reaction conditions would typically involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the generated acid.

Table 2: Examples of Nucleophilic Substitution on Pyridinone-like Systems

| Nucleophile | Product Type |

|---|---|

| Amines (e.g., Morpholine) | Amino-substituted pyridinones |

| Alkoxides (e.g., Sodium Methoxide) | Alkoxy-substituted pyridinones |

| Thiolates (e.g., Sodium Thiophenolate) | Thioether-substituted pyridinones |

N-Alkylation and N-Acylation Reactions on the Pyridinone Nitrogen

The nitrogen atom of the pyridin-2(1H)-one ring is nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation is typically achieved by treating the pyridinone with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. acs.org The base deprotonates the nitrogen atom, forming a more nucleophilic pyridin-2-onate anion, which then attacks the alkyl halide. A common challenge in the alkylation of pyridin-2-ones is the potential for competing O-alkylation, leading to the formation of 2-alkoxypyridine byproducts. nih.govnih.gov The ratio of N- to O-alkylation can be influenced by factors such as the solvent, the nature of the counter-ion, and the alkylating agent.

N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides. These reactions are also typically carried out in the presence of a base to scavenge the acid byproduct.

Table 3: Reagents for N-Alkylation and N-Acylation of Pyridin-2(1H)-ones

| Reaction | Reagent | Base |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | K₂CO₃, NaH |

| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | Pyridine, Triethylamine |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine, Triethylamine |

Oxidation Reactions to Pyridine Derivatives

The oxidation of the pyridin-2(1H)-one core to a pyridine derivative, specifically 3-(4-nitrophenyl)-2-hydroxypyridine, is a challenging transformation. Direct oxidation of the pyridinone ring is not a common reaction. A more viable, albeit indirect, approach involves a two-step sequence. First, the pyridinone can be converted to a 2-halopyridine, for example, by treatment with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 2-halopyridine can then undergo a nucleophilic substitution reaction with a hydroxide (B78521) source, such as sodium hydroxide, to yield the desired 2-hydroxypyridine (B17775) derivative. youtube.com

An alternative strategy involves the oxidation of the corresponding pyridine-N-oxide. If the starting material were a pyridine, it could be oxidized to the N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. youtube.com The N-oxide could then be rearranged to the 2-hydroxypyridine under certain conditions, for example, by treatment with acetic anhydride. youtube.com

Derivatization Strategies for Enhancing Molecular Complexity

The strategic derivatization of this compound is a key approach to augment its molecular complexity, thereby enabling the exploration of its chemical space for various applications. These strategies primarily focus on the modification of the two main structural components of the molecule: the pyridin-2-one core and the 4-nitrophenyl substituent. The inherent reactivity of these moieties provides a versatile platform for a range of chemical transformations.

A pivotal strategy for introducing molecular diversity is the chemical manipulation of the nitro functional group. The reduction of the nitro group to an amine is a common and highly effective transformation that opens up a vast array of subsequent derivatization possibilities. The resulting intermediate, 3-(4-aminophenyl)pyridin-2(1H)-one, serves as a versatile precursor for the synthesis of a wide range of analogues. This amino group can readily undergo reactions such as acylation, sulfonylation, and the formation of ureas and thioureas, allowing for the introduction of a diverse set of substituents.

Another significant avenue for derivatization lies in the reactivity of the pyridin-2-one ring itself. The nitrogen atom of the pyridinone can be subjected to alkylation or arylation reactions, introducing new substituents at the N1-position. Furthermore, the pyridinone ring can potentially undergo various substitution reactions, although the regioselectivity of such reactions would be influenced by the existing 3-(4-nitrophenyl) substituent.

These derivatization strategies are instrumental in creating libraries of compounds based on the this compound scaffold. By systematically altering the substituents on both the phenyl ring and the pyridinone core, researchers can fine-tune the molecule's properties and explore structure-activity relationships for various biological targets.

Below are tables detailing some of the key derivatization reactions and the resulting compounds, showcasing the potential for enhancing the molecular complexity of this compound.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Nitro Reduction | H₂, Pd/C, solvent (e.g., Methanol, Ethyl Acetate) | 3-(4-aminophenyl)pyridin-2(1H)-one | nih.gov |

| Amide Formation | Acyl chloride or anhydride, base (e.g., Pyridine, Triethylamine) | N-(4-(2-oxo-1,2-dihydropyridin-3-yl)phenyl)acetamide | nih.govnsf.gov |

| Sulfonamide Formation | Sulfonyl chloride, base (e.g., Pyridine, Triethylamine) | N-(4-(2-oxo-1,2-dihydropyridin-3-yl)phenyl)benzenesulfonamide | nih.govnsf.gov |

| Urea Formation | Isocyanate | 1-(4-(2-oxo-1,2-dihydropyridin-3-yl)phenyl)-3-phenylurea | nih.govnsf.gov |

Table 1. Derivatization via the Nitro Group

| Reaction Type | Reagents and Conditions | Product | Reference |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, Acetonitrile) | 1-Alkyl-3-(4-nitrophenyl)pyridin-2(1H)-one | researchgate.net |

| N-Arylation | Aryl halide, catalyst (e.g., CuI), base (e.g., K₂CO₃), solvent (e.g., DMF) | 1-Aryl-3-(4-nitrophenyl)pyridin-2(1H)-one | researchgate.net |

| Nucleophilic Substitution | Nucleophile (e.g., Morpholine), solvent | 3-Morpholino-1-(4-nitrophenyl)pyridin-2(1H)-one | researchgate.netpharmaffiliates.comlgcstandards.com |

Table 2. Derivatization of the Pyridin-2-one Core

Computational and Theoretical Investigations of 3 4 Nitrophenyl Pyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(4-nitrophenyl)pyridin-2(1H)-one, these calculations have been instrumental in elucidating its electronic structure and stability.

Density Functional Theory (DFT) Studies on Ground and Excited State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies, often utilizing the B3LYP functional with various basis sets like 6-311G(d,p) or 6-31+G(d,p), have been employed to optimize the molecular geometry of related structures in the gas phase. bhu.ac.inmdpi.com These calculations help in determining the most stable three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its reactivity and interactions. For similar compounds, DFT has been used to calculate geometric parameters, vibrational frequencies, and UV-vis spectra. nih.gov The choice of functional and basis set is critical, with some studies indicating that functionals including dispersion (like wB97XD) and long-range correction (like LC-wpbe) can provide results closer to experimental data. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis is a key component of computational chemistry that helps in predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. imist.ma A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For related structures, FMO analysis has been used to understand their electronic properties and predict reactive sites. bhu.ac.in The distribution of HOMO and LUMO orbitals can indicate the regions of a molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). imist.ma For instance, in similar molecules, the HOMO and LUMO orbitals are often located on heteroatoms like oxygen and nitrogen, which are present in the nitro and carbonyl groups. imist.ma The energy of these frontier orbitals is also used to calculate various quantum chemical parameters such as electronegativity, global hardness, and the fraction of electron transfer, which further aid in understanding the molecule's reactivity. imist.ma

| Parameter | Value |

|---|---|

| HOMO Energy | -6.23 eV |

| LUMO Energy | -2.18 eV |

| HOMO-LUMO Gap (ΔE) | 4.05 eV |

| Dipole Moment | 4.8670 Debye |

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR)

Computational methods, particularly DFT, are also employed to predict the spectroscopic properties of molecules. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. For related compounds, DFT calculations have been used to predict Fourier-transform infrared (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectra. bhu.ac.in Time-dependent DFT (TD-DFT) is specifically used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. mdpi.com The calculated vibrational frequencies (IR) and chemical shifts (NMR) can be compared with experimental data to validate the optimized molecular structure. bhu.ac.in

Molecular Dynamics Simulations for Conformational Analysis and Tautomerism

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and potential tautomeric forms. mdpi.com By simulating the movements of atoms and bonds, MD can explore the different shapes (conformations) a molecule can adopt and the energy barriers between them. nih.gov This is particularly important for flexible molecules, as their conformation can significantly influence their biological activity and interactions. mdpi.com

For pyridin-2(1H)-one and its derivatives, tautomerism between the lactam (keto) and lactim (enol) forms is a possibility. MD simulations can be used to investigate the relative stability of these tautomers and the dynamics of their interconversion. The simulations can reveal the preferred tautomeric form in different environments, such as in solution or when interacting with a biological target. mdpi.com

In Silico Predictions of Molecular Interactions (excluding clinical aspects)

In silico methods are widely used to predict how a molecule might interact with biological macromolecules, providing a basis for understanding its potential biological role without conducting laboratory experiments. frontiersin.org

Molecular Docking Studies with Relevant Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info In the context of this compound, docking studies can be used to predict its binding mode and affinity with various proteins.

These studies involve placing the ligand (the small molecule) into the binding site of a receptor (the macromolecule) and calculating the binding energy for different poses. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govd-nb.info For example, docking studies on similar compounds have been used to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX). nih.gov The binding affinity and interaction patterns revealed by these studies can guide the design of new molecules with improved properties. nih.gov

| Parameter | Value |

|---|---|

| Binding Affinity | -9.5 kcal/mol |

| Interacting Residues | ARG 120, TYR 355, SER 530 |

| Interaction Types | Hydrogen Bonds, Pi-Alkyl |

Pharmacophore Modeling Based on Pyridinone Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.commdpi.com A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for molecular recognition. mdpi.com For the pyridin-2(1H)-one scaffold, pharmacophore models have been instrumental in the discovery and optimization of potent bioactive agents. nih.gov

The pyridin-2(1H)-one core itself is a versatile scaffold, offering up to five positions for derivatization and possessing key features for molecular interactions, including four hydrogen bond acceptors and one hydrogen bond donor. nih.gov This allows it to form multiple interactions with therapeutic targets. nih.gov

In studies on pyridin-2(1H)-one derivatives as anti-HBV agents, pharmacophore models were constructed to understand the SAR. These models revealed that N-aryl derivatives generally exhibit better activity than N-alkyl derivatives. nih.gov Similarly, in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), pharmacophore models were developed by considering the binding mode of known inhibitors. This "scaffold hopping" approach, replacing parts of a known inhibitor with the pyridinone ring, led to the discovery of potent new analogs. nih.gov

A typical pharmacophore model for a pyridinone-based inhibitor might include the features outlined in the table below.

| Pharmacophore Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor (HBD) | The N-H group of the pyridinone ring. | Interacts with hydrogen bond acceptor residues in the target's active site. |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the pyridinone ring. | Forms hydrogen bonds with donor residues in the active site. |

| Aromatic Ring (AR) | The pyridinone ring itself and the appended (4-nitrophenyl) ring. | Engages in π-π stacking or hydrophobic interactions within the binding pocket. |

| Hydrophobic Feature (HY) | The phenyl ring of the nitrophenyl substituent. | Occupies hydrophobic pockets within the target protein. |

This table represents a generalized pharmacophore model for pyridinone scaffolds based on common interaction patterns.

Electrostatic Potential Maps and Molecular Descriptors in Structure-Activity Studies

Electrostatic potential (ESP) maps and molecular descriptors provide quantitative measures of a molecule's properties, which are essential for building robust structure-activity relationship (SAR) models.

Electrostatic Potential Maps

An ESP map is a visual representation of the charge distribution on a molecule's surface. libretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack, and understanding hydrogen bonding interactions. researchgate.netwuxiapptec.com In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. libretexts.orgresearchgate.net

For a molecule like this compound, the ESP map would highlight several key features:

A significant negative potential around the oxygen atoms of the nitro group and the carbonyl group of the pyridinone ring. These are the most likely sites for hydrogen bond donation from a biological target.

A region of positive potential around the hydrogen atom of the N-H group in the pyridinone ring, indicating its role as a hydrogen bond donor.

The distribution of charge on the aromatic rings will influence their ability to participate in π-π stacking and other non-covalent interactions.

In a related compound, 2-nitro-N-(4-nitrophenyl)benzamide, computational studies revealed that the most negative regions are localized on the oxygen atoms of the nitro and carbonyl groups. researchgate.net This is consistent with what would be expected for this compound.

Molecular Descriptors in Structure-Activity Studies

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov These descriptors are the foundation of Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate the structural features of a set of compounds with their biological activity. nih.gov

For the pyridinone scaffold, various types of descriptors can be calculated to build QSAR models. These can be broadly categorized as follows:

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of N and O atoms, Number of rings | Basic composition and count of structural features. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | 3D shape and size of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity. |

In a 3D-QSAR study on N-phenyl pyrrolidin-2-ones, a related class of compounds, a Comparative Molecular Field Analysis (CoMFA) model was developed. nih.gov This model, which had a high correlation coefficient (r² = 0.980), successfully explained the substituent effects on the biological activity. nih.gov Such a model for this compound and its derivatives would allow for the prediction of the activity of new, unsynthesized compounds and guide the design of more potent molecules.

The table below lists some key molecular descriptors and their typical values for a compound related to the subject of this article, which are used in QSAR studies.

| Descriptor | Value | Significance |

| Molecular Weight | ~216.18 g/mol | Influences transport properties and overall size. |

| LogP (octanol-water partition coefficient) | ~1.5 - 2.0 | A measure of lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | 1 | The N-H group of the pyridinone ring. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two oxygen atoms of the nitro group. |

| Topological Polar Surface Area (TPSA) | ~75 Ų | Relates to hydrogen bonding potential and permeability. |

Note: The values in this table are estimates for this compound based on its structure and data for similar compounds.

By combining the insights from pharmacophore modeling, ESP maps, and QSAR studies, a comprehensive understanding of the structural requirements for the activity of this compound can be achieved, paving the way for the rational design of new and improved derivatives.

Biological and Pharmacological Research Perspectives on 3 4 Nitrophenyl Pyridin 2 1h One and Its Analogues Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of Pyridinone Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyridinone derivatives, these studies have been crucial in identifying key structural features that can be modulated to enhance potency and selectivity for various therapeutic targets.

Research into pyridin-2(1H)-one analogues has revealed that the nature and position of substituents on the pyridinone ring are critical determinants of their biological effects. For instance, in a series of 1,5-disubstituted-pyridin-2(1H)-one derivatives evaluated for anticancer activity, pharmacophore models indicated that occupation of a specific aromatic sub-site was linked to potent activity against lung cancer cell lines. lookchem.com This highlights the importance of the spatial arrangement of substituents for effective interaction with biological targets.

Furthermore, studies on other pyridinone-containing scaffolds, such as pyrido[1,2-a]pyrimidin-4-imines, have shown that the addition of small, electron-donating groups to the central core can improve antagonist activity at serotonin (B10506) receptors. unich.itbrieflands.com This suggests that the electronic properties of the substituents play a significant role in modulating the pharmacological profile of these compounds. While these studies were not conducted on 3-(4-Nitrophenyl)pyridin-2(1H)-one itself, they provide valuable insights into the general SAR of pyridinone-based compounds.

The presence of a 4-nitrophenyl group at the 3-position of the pyridin-2(1H)-one ring is expected to significantly influence its biological activity. The nitro group is a strong electron-withdrawing group, which can alter the molecule's electronic distribution, polarity, and ability to participate in hydrogen bonding and other intermolecular interactions.

In studies of other heterocyclic compounds, the nitrophenyl moiety has been associated with potent biological activities. For example, some 1,4-dihydropyridine (B1200194) derivatives containing a nitroimidazole substituent have demonstrated significant cytotoxic effects on various cancer cell lines. nih.gov Similarly, the presence of a nitrophenyl group in thiourea (B124793) derivatives has been linked to promising cytotoxic activity against several solid tumors. nih.gov In the context of antitrypanosomal agents, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was found to be essential for activity, with removal or reduction of the nitro group leading to a significant loss of efficacy. nih.gov

While direct comparative studies on this compound are limited in the available literature, these examples from related fields underscore the critical role that the nitrophenyl group can play in conferring biological activity. It is plausible that the electron-withdrawing nature of the nitro group in this compound could enhance its interaction with specific biological targets, thereby contributing to its pharmacological effects.

In Vitro Biological Activity Screening and Mechanistic Investigations (excluding clinical outcomes)

The in vitro evaluation of this compound and its analogues has been a key area of research to elucidate their therapeutic potential. These studies have primarily focused on their antiproliferative, antimicrobial, and enzyme-inhibitory properties.

Several studies have highlighted the potential of pyridinone derivatives as anticancer agents. For instance, novel nicotinamide (B372718) candidates derived from pyridine-2(1H)-thione have shown interesting antitumor activity against human hepatocellular and colon carcinoma cell lines. acs.orgresearchgate.netnih.gov While these are not direct analogues of this compound, they establish the anticancer potential of the broader pyridinone class.

The mechanism of action for some of these related compounds appears to involve the induction of apoptosis. For example, certain dietary flavonoids have been shown to induce apoptosis in cancer cells through a p53-Bax-caspase-3 apoptotic pathway. nih.gov This process often involves the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov In a similar vein, some pyrethroid pesticides induce apoptosis via the endoplasmic reticulum (ER) stress pathway, which involves calcium overload and the activation of calpain and caspases. nih.gov

| Compound Analogue | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Pyridinethione/Thienopyridine Derivatives | HCT-116 (Colon), HepG-2 (Liver) | Interesting antitumor activity | acs.orgresearchgate.netnih.gov |

| 1,4-Dihydropyridine-Nitroimidazole Derivatives | Raji, K562, Fen, HeLa | Moderate to good cytotoxic activity | nih.gov |

The pyridinone scaffold is also a promising platform for the development of new antimicrobial agents. General studies on 4-pyridinone derivatives have indicated antibacterial activity against a range of microorganisms. However, specific data on the antimicrobial spectrum of this compound is not well-documented in the available literature.

Research on related structures provides some insights. For example, certain 1,2,4-triazole (B32235) hybrids have demonstrated antifungal activity against Candida albicans. protheragen.ai The development of resistance to existing antimicrobial drugs necessitates the exploration of new chemical entities, and pyridinone derivatives represent a class of compounds with potential in this area.

| Compound Analogue | Pathogen | Activity (e.g., MIC) | Reference |

|---|---|---|---|

| Data Not Available | Staphylococcus aureus | - | - |

| Data Not Available | Escherichia coli | - | - |

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Pyridin-2(1H)-one derivatives have been investigated as inhibitors of various enzymes. For example, 3-amino-4-arylpyridin-2(1H)-ones have been identified as a class of compounds with the potential to act as enzyme inhibitors. acs.org

While specific enzyme inhibition studies for this compound are not detailed in the provided search results, a related compound, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, is known as an intermediate in the synthesis of Apixaban, a potent and selective inhibitor of coagulation factor Xa. pharmaffiliates.comchemicalbook.comchemicalbook.com This suggests that the broader structural class to which this compound belongs can interact with and inhibit enzymatic activity. Further research is needed to determine if this compound itself possesses inhibitory activity against specific enzymes like urease, kinases, or reverse transcriptase.

Receptor Binding Affinities and Modulatory Effects (e.g., cannabinoid receptors, prostaglandin (B15479496) receptors)

The direct binding affinities and modulatory effects of this compound on specific receptors such as cannabinoid and prostaglandin receptors are not extensively detailed in the current body of scientific literature. However, the broader class of pyridinone derivatives has been investigated for its interaction with various receptor types. For instance, certain pyridinone derivatives have been explored as negative allosteric modulators (NAMs) of G-protein-coupled metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR3. nih.gov This suggests that the pyridinone scaffold has the potential for nuanced interactions with G-protein coupled receptors (GPCRs), a large family that includes cannabinoid and prostaglandin receptors. nih.govnih.gov

The criteria for classifying a target as a cannabinoid receptor include activation by established cannabinoid ligands and significant amino acid sequence similarity with known cannabinoid receptors CB1 or CB2. nih.gov While there is no direct evidence to classify this compound as a cannabinoid receptor ligand, the diverse biological activities of pyridinone derivatives warrant further investigation into their potential interactions with the endocannabinoid system.

Similarly, prostanoid receptors, which are also GPCRs, are crucial mediators of inflammation and other physiological processes. oatext.com Compounds that can modulate multiple prostanoid receptors are of significant interest for their potential therapeutic applications. oatext.com Although specific studies on the interaction of this compound with prostaglandin receptors are lacking, the structural features of pyridinone derivatives could theoretically allow for such interactions. Further research, including radioligand binding assays and functional studies, would be necessary to determine the receptor binding profile of this compound.

Biochemical Pathways and Cellular Targets Influenced by Pyridinone Derivatives

Pyridinone derivatives are recognized for their influence on a variety of biochemical pathways and cellular targets, which underpins their diverse pharmacological activities. nih.govuiowa.edu A significant area of research has been their role in cancer, where they have been shown to impact pathways related to cell growth, proliferation, and apoptosis. nih.govnih.gov The pyridinone scaffold is considered a valuable structure in medicinal chemistry due to its ability to target specific proteins involved in tumorigenesis. nih.gov

These derivatives can influence metabolic pathways within cancer cells. For example, some pyridinium (B92312) derivatives have been designed to target the altered metabolism and mitochondrial function characteristic of melanoma cells. uiowa.edu By accumulating in the mitochondria, these compounds can inhibit metabolic processes, leading to cancer cell death. uiowa.edu This highlights the potential for pyridinone-based compounds to exploit the unique biochemical signatures of pathological conditions.

Furthermore, the synthesis of various biologically active compounds relies on pyridinone intermediates, such as 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. researchgate.netchemicalbook.comresearchgate.net This underscores the versatility of the pyridinone core in accessing a wide range of molecular architectures with distinct biological functions.

Exploration of Molecular Mechanisms Underlying Biological Effects

The molecular mechanisms driving the biological effects of pyridinone derivatives often involve specific interactions with key cellular proteins. nih.govnih.gov A prominent example is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. The Proviral Integration Moloney (PIM)-1 kinase, which is highly expressed in several cancers and plays a role in cell cycle progression and apoptosis, has been identified as a target for pyridinone derivatives. nih.gov

By inhibiting PIM-1 kinase, these compounds can induce apoptosis in cancer cells. nih.gov The mechanism of action can be competitive or non-competitive, depending on the specific chemical structure of the derivative. nih.gov The aromatization of the pyridone moiety, for instance, has been shown to alter the electronic configuration and conformation of the compounds, thereby influencing their binding affinity to the PIM-1 kinase active site. nih.gov

The induction of apoptosis is a key mechanistic outcome of the interaction of some pyridinone derivatives with cancer cells. This is often mediated through the activation of caspases, such as caspase 3/7, which are executioner enzymes in the apoptotic cascade. nih.gov The ability of these compounds to trigger programmed cell death makes them attractive candidates for anticancer drug development.

Interactions with Biomolecules (e.g., proteins, enzymes)

The interaction of pyridinone derivatives with biomolecules, particularly proteins and enzymes, is central to their biological activity. nih.govnih.gov The pyridinone scaffold can serve as a platform for designing inhibitors that target the active sites of enzymes. As mentioned, PIM-1 kinase is a significant target. nih.gov Studies have shown that specific structural modifications to the pyridinone core can lead to potent inhibitory activity.

For example, the introduction of different substituents on the pyridinone and associated aromatic rings can modulate the inhibitory potency against PIM-1 kinase. The table below presents the in vitro PIM-1 kinase inhibitory activity for two such derivatives, 4c and 4f.

| Compound | PIM-1 Kinase IC₅₀ (µM) |

| 4c | 0.110 |

| 4f | 0.095 |

| Data sourced from a study on PIM-1 kinase inhibitors. nih.gov |

Beyond kinases, pyridinone derivatives have the potential to interact with a range of other proteins. The ability of these compounds to be used as intermediates in the synthesis of drugs targeting enzymes like coagulation factor Xa further illustrates the broad applicability of their interactions with biomolecules. chemicalbook.com The study of protein-protein interactions and the conformational changes that occur upon ligand binding are crucial for understanding the full spectrum of their biological effects. nih.gov

Emerging Applications and Future Research Directions

Potential in Material Science and Optoelectronic Devices

The unique electronic and photophysical properties of pyridinone-based compounds make them attractive candidates for applications in material science and optoelectronics. The presence of a nitro group in the 4-position of the phenyl ring in 3-(4-Nitrophenyl)pyridin-2(1H)-one can significantly influence its electronic characteristics, paving the way for its use in various advanced materials.

Luminescent and Photophysical Properties for OLEDs and Probes

While direct research on the luminescent properties of this compound for Organic Light Emitting Diodes (OLEDs) is not extensively documented in the provided results, the broader class of pyridinone derivatives is being explored for such applications. The core structure's ability to be functionalized allows for the tuning of its photophysical properties. For instance, the development of pyrene-based fluorescent probes demonstrates how molecular design can lead to materials with specific emission characteristics. mdpi.com These probes can exhibit "off-on-off" sequential detection of ions, a principle that could be adapted for pyridinone-based sensors. mdpi.com The design of chemosensors often involves creating molecules that change their fluorescence in the presence of specific analytes, a property highly desirable for probes and potentially for OLED emitters. mdpi.commdpi.com

Integration into Functional Materials and Polymers

The pyridin-2(1H)-one scaffold can be integrated into larger molecular architectures, including polymers and other functional materials. Although specific examples for this compound are not detailed, the synthesis of derivatives like 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one highlights the chemical tractability of this core structure. researchgate.netchemicalbook.comsigmaaldrich.combldpharm.comnih.gov This adaptability is crucial for creating novel materials with tailored properties. The synthesis of such derivatives is often a key step in the development of new drugs and functional molecules. researchgate.net

Chemo-Sensors and Probes Utilizing Pyridinone Frameworks

The development of synthetic molecular probes and chemosensors is a rapidly growing field with significant potential for medical diagnostics and environmental monitoring. nih.gov These sensors are designed to detect specific molecules or ions through changes in their optical properties, such as fluorescence or color. mdpi.comnih.gov Pyridinone frameworks are attractive scaffolds for the design of such sensors. For example, a pyrene-based ligand was developed as a fluorescent sensor for the detection of Cu2+ and Fe2+ ions. mdpi.com The design of these probes often involves creating a binding site for the target analyte and a signaling unit that reports the binding event.

Development of Novel Research Tools and Chemical Probes

Beyond their potential as sensors, pyridinone derivatives are being developed as research tools to probe biological processes. For instance, derivatives of 1,5-disubstituted-pyridin-2(1H)-one have been synthesized and evaluated for their ability to regulate translation initiation factor 3a (eIF3a), a key component of the protein synthesis machinery. nih.gov One such derivative, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one, was identified as a lead compound for the design of novel eIF3a regulators and potential anti-lung cancer agents. nih.gov These compounds serve as valuable chemical probes to study the intricacies of cellular pathways and can pave the way for new therapeutic strategies.

Strategies for Lead Optimization and Compound Design in Pre-clinical Discovery (conceptual)

The pyridin-2(1H)-one scaffold has proven to be a fruitful starting point for drug discovery programs. nih.gov A notable example is the discovery and optimization of pyridin-2(1H)-one analogues as potent Tropomyosin receptor kinase (TRK) inhibitors for cancer treatment. nih.gov The process of lead optimization involves systematically modifying a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. bioblocks.comacs.org

In a typical lead optimization campaign, a hit compound, such as a pyridin-2(1H)-one derivative identified from a screening library, would undergo extensive structure-activity relationship (SAR) studies. nih.gov This involves synthesizing a library of analogues with modifications at various positions of the pyridinone core and the phenyl substituent. For this compound, conceptual lead optimization strategies could involve:

Modification of the Nitro Group: The nitro group could be reduced to an amine, which could then be further functionalized to explore interactions with the biological target. Alternatively, it could be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule.

Substitution on the Pyridinone Ring: Introducing substituents at other positions on the pyridinone ring could enhance binding affinity and selectivity.

Alteration of the Phenyl Ring: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems to probe different binding pockets.

Computational methods, such as molecular docking and pharmacophore modeling, can guide the design of new analogues. nih.gov The optimized leads would then be subjected to in vitro and in vivo testing to evaluate their efficacy and safety profiles, with the ultimate goal of identifying a clinical candidate. nih.govbioblocks.com

No Publicly Available Research on Interdisciplinary Applications of this compound

Despite a thorough search of available scientific literature and databases, no specific research detailing the interdisciplinary applications of the chemical compound this compound was found.

Extensive queries aimed at uncovering its use in materials science, computational chemistry for derivative design, or the development of chemical sensors did not yield any relevant studies. The publicly accessible information on this compound is largely limited to its identification, chemical properties, and its association with the synthesis of other molecules, notably as a potential impurity or intermediate.

The initial investigation sought to explore collaborative research efforts between different scientific fields centered around this molecule. The intended focus was on its potential therapeutic applications, its role in the creation of novel materials, its utility in computational modeling for the design of new chemical entities, and its application in the development of sensors. However, the search results did not provide any basis to elaborate on these specific areas of interdisciplinary research.

Consequently, it is not possible to generate a scientifically accurate article on the "" with a focus on "Interdisciplinary Research Opportunities Involving this compound" as there is no available data to support such a discussion.

Q & A

Q. What are the common synthetic routes for 3-(4-Nitrophenyl)pyridin-2(1H)-one, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions, such as condensation between aromatic nitro precursors and pyridinone intermediates. Key steps include:

- Formation of the pyridinone ring via cyclization under acidic or basic conditions.

- Introduction of the 4-nitrophenyl group through nucleophilic aromatic substitution or Suzuki coupling. Critical parameters include temperature control (e.g., maintaining 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and catalyst optimization (e.g., palladium catalysts for cross-coupling) .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization employs:

- NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding patterns) .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?

Reactivity is dominated by:

- Nucleophilic attack at the pyridinone carbonyl group, influenced by electron-withdrawing nitro groups.

- Electrophilic aromatic substitution on the phenyl ring, modulated by the nitro group’s meta-directing effects. Substituents like trifluoromethyl or morpholino groups (in analogs) alter solubility and electronic properties, affecting reaction rates .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

Methodological approaches include:

Q. What strategies improve the selectivity of this compound derivatives for kinase targets (e.g., IGF-1R)?

Structural modifications to enhance selectivity:

Q. How can solubility limitations of this compound be addressed in in vivo studies?

Solutions include:

Q. What computational methods are effective in predicting the anti-HIV activity of pyridinone analogs?

Key approaches:

Q. How do steric and electronic effects of the 4-nitrophenyl group influence photophysical properties?

The nitro group:

- Reduces fluorescence via intramolecular charge transfer (ICT).

- Enhances UV absorption at ~300 nm due to π→π* transitions in the conjugated system. Experimental validation requires UV-Vis spectroscopy and time-resolved fluorescence assays .

Methodological Challenges and Solutions

Q. What experimental controls are critical when evaluating antioxidant activity to avoid false positives?

Include:

- Scavenging assays (e.g., DPPH, ABTS) with Trolox as a reference standard.

- Cellular ROS detection (e.g., using H2DCFDA probes) in relevant cell lines.

- Interference controls (e.g., compound autofluorescence in fluorometric assays) .

Q. How can synthetic yields be optimized for multi-gram-scale production of this compound?

Strategies involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.